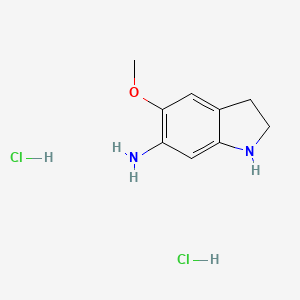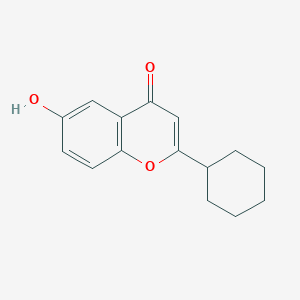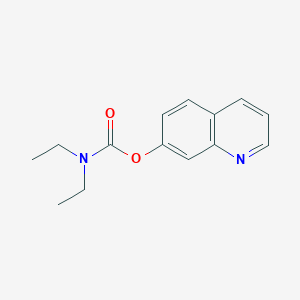
Carbamic acid, diethyl-, 7-quinolinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-7-yl diethylcarbamate is a chemical compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound with a wide range of biological and pharmacological activities
Méthodes De Préparation
The synthesis of quinolin-7-yl diethylcarbamate typically involves the reaction of quinoline derivatives with diethylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Quinolin-7-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-7-yl diethylcarbamate oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Quinolin-7-yl diethylcarbamate can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
Quinolin-7-yl diethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Quinolin-7-yl diethylcarbamate derivatives are explored for their therapeutic potential in treating diseases such as malaria and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of quinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act by binding to DNA or proteins, disrupting their normal function and thereby exerting its antimicrobial or anticancer properties.
Comparaison Avec Des Composés Similaires
Quinolin-7-yl diethylcarbamate can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety.
Quinolin-2-one: Another quinoline derivative with potential anticancer activity.
Quinolin-7-yl diethylcarbamate is unique due to its specific carbamate linkage, which may confer distinct biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
829666-49-1 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
quinolin-7-yl N,N-diethylcarbamate |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-12-8-7-11-6-5-9-15-13(11)10-12/h5-10H,3-4H2,1-2H3 |
Clé InChI |
UBMMLTWYBARHRK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CC2=C(C=CC=N2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


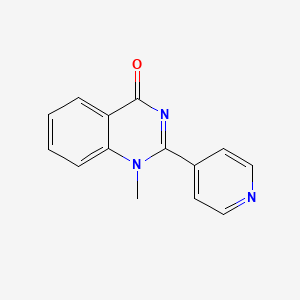
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
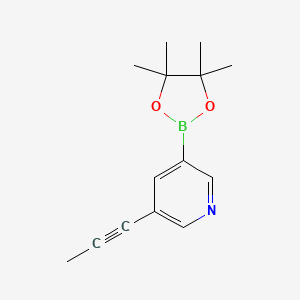
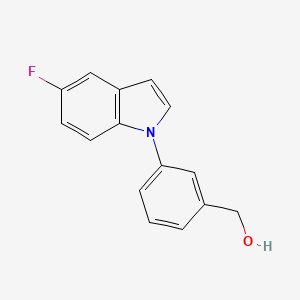
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)


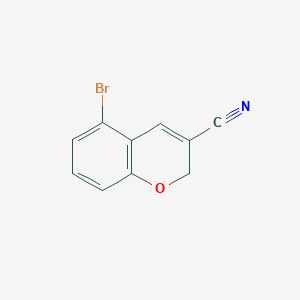
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)



